molecular formula C11H14N2O3 B12437911 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one

Cat. No.: B12437911
M. Wt: 222.24 g/mol
InChI Key: GOSGXMVAGBXUID-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one is a compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, employing green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)piperazine-2-one
  • 1-(4-Hydroxyphenyl)piperazine
  • 6-(Hydroxymethyl)piperazine-2-one

Uniqueness

6-(Hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one is unique due to the presence of both hydroxymethyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

IUPAC Name

6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSGXMVAGBXUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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